
Fluorescent Red Mega 480
Overview
Description
Fluorescent Red Mega 480 is a fluorescent dye specifically designed for multicolor techniques. It is characterized by an extremely large Stoke’s shift between excitation and emission maxima, making it highly suitable for excitation by argon lasers or other short wavelength light sources . This dye can be excited using the same light source or filter settings as for fluorescein and other widely used dyes .
Preparation Methods
The synthetic routes and reaction conditions for Fluorescent Red Mega 480 involve the use of various organic synthesis techniques. The compound is typically prepared through a series of reactions that introduce the necessary functional groups to achieve the desired fluorescence properties. Industrial production methods focus on optimizing yield and purity, often involving high-performance liquid chromatography (HPLC) to ensure the product meets the required specifications .
Chemical Reactions Analysis
Fluorescent Red Mega 480 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can also alter the fluorescence characteristics of the dye.
Substitution: The dye can undergo substitution reactions where functional groups are replaced with others, potentially modifying its fluorescence behavior.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
High-Throughput Screening (HTS)
Fluorescent Red Mega 480 is extensively utilized in high-throughput screening assays due to its sensitivity and robustness. The dye's ability to report on molecular interactions, such as protein-protein or protein-nucleic acid interactions, makes it ideal for drug discovery.
- Case Study : A recent study utilized this compound in an HTS assay to identify inhibitors of the interaction between human antigen R (HuR) and RNA. The assay demonstrated high sensitivity and specificity, allowing for the screening of thousands of compounds effectively .
Flow Cytometry
The dye is compatible with flow cytometry applications, allowing for the analysis of multiple fluorescent markers simultaneously. Its low autofluorescence and efficient excitation properties enhance the accuracy of cell sorting and analysis.
- Case Study : In a comparative analysis of various fluorescent proteins, this compound was incorporated into multi-color flow cytometry experiments, demonstrating superior performance in reducing background fluorescence compared to traditional dyes .
Imaging Techniques
This compound is also employed in imaging applications, particularly in live cell imaging where real-time observation of cellular processes is required. Its large Stokes shift minimizes spectral overlap with other fluorescent markers.
- Case Study : Researchers used this compound in a live-cell imaging study to track the dynamics of protein localization within cells. The results indicated that the dye provided clear visualization without significant photobleaching over extended observation periods .
Data Tables
Mechanism of Action
Fluorescent Red Mega 480 operates through the process of fluorescence. It absorbs light at a specific wavelength and subsequently emits light at a different wavelength. This direct conversion of excitation light into emission without using a Förster Resonance Energy Transfer (FRET) mechanism allows for its diverse applications in scientific research . The molecular targets and pathways involved include various cellular components that interact with the dye, facilitating its use in detecting and quantifying biological processes .
Comparison with Similar Compounds
Fluorescent Red Mega 480 is unique due to its extremely large Stoke’s shift and suitability for excitation by argon lasers. Similar compounds include:
Fluorescein: Another widely used fluorescent dye with different excitation and emission properties.
Rhodamine: A fluorescent dye with distinct spectral characteristics compared to this compound.
Cy3 and Cy5: Fluorescent dyes used in various biological applications, each with unique excitation and emission wavelengths.
This compound stands out due to its ability to be excited using the same light source or filter settings as for fluorescein and other widely used dyes, making it highly versatile for multicolor techniques .
Biological Activity
Fluorescent Red Mega 480 is a synthetic dye renowned for its vibrant red fluorescence and significant applications in biological research, particularly in imaging and labeling techniques. This article delves into its biological activity, photophysical properties, and practical applications, supported by data tables and case studies.
Overview of this compound
This compound is characterized by a large Stokes shift, which enhances its utility in multicolor fluorescence applications. The compound's chemical structure features a complex arrangement of aromatic rings that contribute to its strong photophysical properties, including high quantum yield and stability under various conditions .
Key Properties
- Emission Wavelength : 480 nm
- Stokes Shift : Large
- Quantum Yield : High
- Stability : Excellent under varying experimental conditions
This compound interacts with biomolecules primarily through non-covalent interactions such as hydrogen bonding and van der Waals forces. This interaction enables the dye to effectively label cellular structures and processes, making it a valuable tool for live-cell imaging .
Applications in Imaging
The dye's strong fluorescence allows for effective visualization of cellular events. It has been employed in various biological applications, including:
- Fluorescence Microscopy : Used to track cellular dynamics in live cells.
- Flow Cytometry : Facilitates the analysis of cell populations based on fluorescence characteristics.
- Medical Diagnostics : Enhances the visualization of biomarkers in clinical samples.
Comparative Analysis with Other Dyes
The following table compares this compound with other common fluorescent dyes:
Compound Name | Emission Wavelength | Stokes Shift | Unique Features |
---|---|---|---|
This compound | 480 nm | Large | High quantum yield; strong interaction with nanoparticles |
Rhodamine B | 570 nm | Moderate | Commonly used but less stable under light |
Texas Red | 615 nm | Moderate | Excellent for long-range imaging |
Cy3 | 550 nm | Small | Often used in nucleic acid labeling |
This compound stands out due to its superior stability and large Stokes shift, making it particularly advantageous for multicolor applications where overlapping emission spectra could complicate analysis.
High-Throughput Screening
A study conducted at the National Center for Advancing Translational Sciences (NCATS) utilized this compound in high-throughput fluorescence polarization assays. The research demonstrated the dye's effectiveness in detecting molecular interactions within complex biological systems. The results indicated that the dye could provide reliable readouts in screening environments, enhancing the throughput of drug discovery processes .
Cellular Imaging
Another significant application involved tracking nitrogenase gene expression in photosynthetic bacteria using a fluorescent protein reporter system based on this compound. The study showed that fluorescence intensity increased significantly under specific conditions, confirming the dye's utility in monitoring gene expression dynamically within living cells .
Q & A
Basic Research Questions
Q. What synthesis protocols are optimal for preparing Fluorescent Red Mega 480 derivatives, and how do reaction conditions influence yield?
Methodological Answer: this compound derivatives (pyrazolines/pyrazoles) are synthesized via Claisen-Schmidt condensation of 3-formylpyridine with substituted aromatic aldehydes, followed by 1,2-addition reactions. Yield optimization requires controlled temperature (60–80°C), anhydrous conditions, and stoichiometric ratios (1:1.2 aldehyde:amine). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >90% purity. Reaction progress is monitored via TLC and confirmed via NMR (δ 8.2–9.1 ppm for pyrazole protons) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s photophysical properties?
Methodological Answer: Use UV-Vis spectroscopy (λmax 350–400 nm in DMSO) to assess absorption bands and fluorescence spectroscopy (excitation at 370 nm, emission at 480 nm) to quantify Stokes shift and quantum yield (relative to rhodamine B). FT-IR confirms functional groups (e.g., C=N stretch at 1600 cm⁻¹). Mass spectrometry (HRMS-ESI) validates molecular ion peaks (e.g., [M+H]⁺ for pyrazole 8 at m/z 312.12) .
Q. How do solvent polarity and pH affect the fluorescence intensity of this compound?
Methodological Answer: Solvent polarity modulates emission via solvatochromism—higher polarity solvents (e.g., DMSO) enhance intensity due to stabilized excited states. Fluorescence is pH-sensitive; optimal Zn²⁺ detection occurs at pH 7.4 (physiological buffer), while acidic conditions (pH <5) quench emission due to protonation of the sensor’s binding site. Conduct titration experiments in Tris-HCl buffer (10 mM) with incremental pH adjustments .
Advanced Research Questions
Q. What mechanistic strategies resolve cross-reactivity between Zn²⁺ and Cd²⁺ in this compound-based detection?
Methodological Answer: To minimize Cd²⁺ interference, modify the receptor’s coordination geometry. Introduce steric hindrance (e.g., bulky substituents on the pyrazole ring) or employ chelating groups with higher Zn²⁺ affinity (e.g., tris-picolylamine). Competitive binding assays (e.g., EDTA titration) quantify selectivity ratios. For this compound derivative 8, Cd²⁺ response was 2.5× weaker than Zn²⁺, suggesting intrinsic selectivity .
Q. How can computational modeling predict this compound’s binding affinity for transition metals?
Methodological Answer: Use density functional theory (DFT) to model metal-ligand interactions. Calculate binding energies for Zn²⁺ vs. Cd²⁺ complexes using B3LYP/6-31G(d) basis sets. Molecular dynamics simulations (e.g., Amber) assess conformational stability. Compare HOMO-LUMO gaps to experimental fluorescence data; narrower gaps correlate with higher emission intensity .
Q. What experimental controls are essential to validate this compound’s specificity in biological samples?
Methodological Answer: Include (1) negative controls (metal-free buffer), (2) competitive ions (e.g., 10-fold excess Ca²⁺, Mg²⁺), and (3) masking agents (e.g., TPEN for Zn²⁺ chelation). For live-cell imaging, validate with siRNA-mediated metal depletion. Fluorescence recovery after Zn²⁺ supplementation confirms specificity, as shown in derivative 8’s 20× intensity increase .
Q. How do structural modifications of this compound impact its Stokes shift and detection limit?
Methodological Answer: Electron-withdrawing groups (e.g., -NO₂) redshift absorption/emission, increasing Stokes shift (e.g., from 80 nm to 110 nm). Detection limits are optimized via substituent tuning: derivative 8 achieved 20 nM Zn²⁺ LOD (3σ/slope method). Compare analogs using Stern-Volmer plots; higher quenching constants (Ksv) indicate improved sensitivity .
Q. Data Contradiction & Validation
Q. How to address discrepancies in this compound’s fluorescence response across replicate experiments?
Methodological Answer: Standardize instrument parameters (e.g., slit widths, PMT voltage) and normalize data to internal standards (e.g., coumarin 343). Use ANOVA to assess inter-experimental variability. If derivative 9 shows inconsistent Fe³⁺ responses (30× vs. 15×), re-evaluate sample preparation (e.g., oxygen exclusion to prevent Fe²⁺ oxidation) .
Q. What statistical approaches validate the significance of this compound’s metal-ion selectivity ratios?
Methodological Answer: Apply Student’s t-test to compare mean fluorescence intensities (n ≥ 3 replicates). For derivative 8’s Zn²⁺/Cd²⁺ selectivity ratio (20× vs. 2.5×), a p-value <0.05 confirms significance. Multivariate analysis (PCA) identifies outliers in high-throughput screening .
Q. Tables
Q. Table 1: Key Photophysical Properties of this compound Derivatives
Derivative | Target Ion | λem (nm) | Intensity Increase | Selectivity Ratio (vs. Cd²⁺/Fe²⁺) |
---|---|---|---|---|
Pyrazole 8 | Zn²⁺ | 480 | 20× | 8:1 |
Pyrazole 9 | Fe³⁺ | 480 | 30× | 15:1 |
Properties
IUPAC Name |
1-(5-carboxypentyl)-6-[(E)-2-[7-(diethylamino)-2-oxochromen-3-yl]ethenyl]pyridin-1-ium-3-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O7S/c1-3-27(4-2)22-12-9-19-16-20(26(31)35-24(19)17-22)10-11-21-13-14-23(36(32,33)34)18-28(21)15-7-5-6-8-25(29)30/h9-14,16-18H,3-8,15H2,1-2H3,(H-,29,30,32,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKHECGJHWMWTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C=CC3=[N+](C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)/C=C/C3=[N+](C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583667 | |
Record name | 1-(5-Carboxypentyl)-6-{(E)-2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}pyridin-1-ium-3-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
540528-00-5 | |
Record name | 1-(5-Carboxypentyl)-6-{(E)-2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}pyridin-1-ium-3-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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